molecular formula C14H12N2O2S2 B2384982 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034562-76-8

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2384982
CAS No.: 2034562-76-8
M. Wt: 304.38
InChI Key: VXVMYRLAHPSYQN-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is an organic compound that features a urea moiety linked to thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves the reaction of thiophene-2-yl isocyanate with a furan derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-yl urea: Similar structure but lacks the furan ring.

    Furan-2-yl urea: Similar structure but lacks the thiophene ring.

    Thiophene-2-carboxamide: Contains a thiophene ring but has a different functional group.

Uniqueness

1-(Thiophen-2-yl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is unique due to the presence of both thiophene and furan rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

1-thiophen-2-yl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(16-13-4-2-8-20-13)15-9-10-5-6-11(18-10)12-3-1-7-19-12/h1-8H,9H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVMYRLAHPSYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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